Product packaging for Fmoc-D-HoPhe-OH(Cat. No.:CAS No. 135994-09-1)

Fmoc-D-HoPhe-OH

Cat. No.: B151626
CAS No.: 135994-09-1
M. Wt: 401.5 g/mol
InChI Key: CIHPCIUGLIZADU-HSZRJFAPSA-N
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Description

Contextualization within Non-Canonical Amino Acid Chemistry

The foundation of proteins and peptides in virtually all living organisms is a set of 20 canonical amino acids. However, medicinal chemists and biotechnologists are not limited to this natural set and increasingly utilize non-canonical amino acids (ncAAs) to build designer peptides. chemimpex.comnih.gov These ncAAs are amino acids that are not among the 20 standard proteinogenic amino acids and can be either naturally occurring in some organisms or entirely synthetic. nbinno.com Their incorporation into peptide chains expands the chemical diversity of the resulting molecules, enabling the creation of novel structures and functions. nbinno.comchemimpex.com

D-Homophenylalanine is a non-canonical amino acid that is a homolog of the canonical amino acid phenylalanine. It features an additional methylene (B1212753) group in its side chain, extending the distance between the phenyl group and the peptide backbone. This seemingly subtle modification can significantly influence the resulting peptide's three-dimensional structure, hydrophobicity, and resistance to enzymatic degradation. Fmoc-D-Homophe-OH is the version of this ncAA prepared for use in the most common method of peptide synthesis. nbinno.com

Significance as a Building Block in Peptide and Peptidomimetic Research

Fmoc-D-Homophe-OH is a key building block in modern peptide research, primarily through its use in Fmoc-based solid-phase peptide synthesis (SPPS). nbinno.comchemimpex.com SPPS is a technique that allows for the efficient, automated synthesis of custom peptide sequences. nih.gov The Fmoc protecting group is essential to this process; it is stable under the conditions required for forming peptide bonds but can be easily and cleanly removed with a mild base, such as piperidine (B6355638), to allow the next amino acid to be added. nbinno.comyoutube.com

The significance of using Fmoc-D-Homophe-OH over its canonical counterpart, Fmoc-D-Phe-OH, lies in the structural and functional changes imparted by its extended side chain. The unique structure, characterized by the presence of a phenyl group on a longer tether, can enhance hydrophobic interactions within the peptide chain or with a biological target. chemimpex.com These modifications are valuable in several areas:

Drug Discovery : The incorporation of ncAAs like D-homophenylalanine is a strategy to create peptidomimetics—molecules that mimic the structure of natural peptides but have improved properties. nih.govresearchgate.net These changes can lead to peptides with greater metabolic stability, as the unnatural structure can prevent cleavage by proteases, and altered conformational properties that may result in higher binding affinity and selectivity for therapeutic targets like receptors or enzymes. nih.gov L-Homophenylalanine, for example, is a useful chiral building block for the synthesis of several drugs, including certain enzyme inhibitors. nih.gov

Materials Science : Fmoc-protected amino acids, including derivatives of non-canonical ones like homophenylalanine, are used to create self-assembling materials such as hydrogels. youtube.com Studies have shown that Fmoc-derivatives of homophenylalanine can form hydrogels, and the specific sequence and stereochemistry of peptides containing this residue can govern the architecture and properties of the resulting nanomaterials. youtube.comnih.gov

Protein Engineering : In a broader sense, ncAAs like D-homophenylalanine are used to design modified proteins with enhanced stability or novel activities, which is essential for various biotechnology applications. chemimpex.com

Historical Development and Evolution of its Application

The application of Fmoc-D-Homophe-OH is intrinsically linked to two major advancements in chemical synthesis: the development of solid-phase peptide synthesis (SPPS) and the introduction of the Fmoc protecting group.

SPPS was pioneered by R. B. Merrifield in the 1960s, a revolutionary method that drastically simplified peptide synthesis and for which he was awarded the Nobel Prize. nih.gov This technique involves building a peptide chain step-by-step on a solid resin support. nih.gov Initially, the dominant strategy used the acid-labile Boc (tert-butyloxycarbonyl) protecting group.

A major landmark in the evolution of this technology was the introduction of the base-labile Fmoc protecting group by Louis A. Carpino and Grace Y. Han in the 1970s. The Fmoc/tBu strategy, which pairs the base-labile Fmoc group for temporary Nα-protection with acid-labile side-chain protecting groups, offered milder deprotection conditions. nih.gov This "orthogonal" protection scheme became highly popular, especially for the synthesis of complex or modified peptides that might be sensitive to the harsher acidic conditions of the Boc method. nih.gov

As Fmoc-SPPS became the method of choice for many researchers, interest grew in expanding beyond the 20 canonical amino acids to create novel peptides. nih.gov This led to the synthesis and commercial availability of a wide array of Fmoc-protected non-canonical amino acids, including Fmoc-D-Homophe-OH. The availability of these building blocks has enabled researchers to systematically explore how subtle changes in amino acid side chains can impact peptide structure and function, solidifying the role of compounds like Fmoc-D-Homophe-OH in modern peptide science.

Data Tables

Table 1: Physicochemical Properties of Fmoc-D-Homophe-OH

PropertyValue
CAS Number 135944-09-1
Molecular Formula C₂₅H₂₃NO₄
Molecular Weight 401.45 g/mol
Synonyms (R)-2-(Fmoc-amino)-4-phenylbutyric acid, Fmoc-D-homophenylalanine
Appearance White to off-white powder
Functional Group Fmoc

Data sourced from Sigma-Aldrich [Source not available for direct citation per instructions, but reflects publicly available data from chemical suppliers].

Table 2: Comparison of Fmoc-D-Homophe-OH and Fmoc-D-Phe-OH

FeatureFmoc-D-Homophe-OHFmoc-D-Phe-OH
Amino Acid Core D-HomophenylalanineD-Phenylalanine
Side Chain Structure -CH₂-CH₂-Ph-CH₂-Ph
Molecular Formula C₂₅H₂₃NO₄C₂₄H₂₁NO₄
Molecular Weight 401.45 g/mol 387.43 g/mol
Key Difference Contains an additional methylene (-CH₂-) group in the side chainCanonical amino acid derivative
Potential Impact Increased side-chain flexibility and hydrophobicity; alters peptide conformationStandard for introducing a D-phenylalanine residue

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23NO4 B151626 Fmoc-D-HoPhe-OH CAS No. 135994-09-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHPCIUGLIZADU-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427842
Record name Fmoc-D-Homophe-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135944-09-1
Record name Fmoc-D-Homophe-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Fmoc D Homophe Oh and Its Derivatives

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Strategies

Fmoc-based SPPS is the method of choice for synthesizing peptides containing Fmoc-D-Homophe-OH due to its mild reaction conditions and the ease of monitoring the deprotection step altabioscience.comnih.gov. In SPPS, the peptide chain is assembled stepwise on an insoluble solid support (resin) iris-biotech.de. The Fmoc group on the alpha-amino group of the incoming amino acid is selectively removed in each cycle, allowing the formation of a peptide bond with the free amino group on the growing peptide chain attached to the resin altabioscience.compeptide.com.

The incorporation of Fmoc-D-Homophe-OH into peptide chains during SPPS follows the general cycle of deprotection, washing, coupling, and capping altabioscience.com. The Fmoc group is typically removed using a base, most commonly a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF) peptide.comiris-biotech.de. This deprotection step liberates the secondary amine, which then reacts with the activated carboxyl group of the next Fmoc-protected amino acid peptide.com. Fmoc-D-Homophe-OH, with its Fmoc protecting group, is readily incorporated into the growing peptide chain through the formation of an amide bond guidechem.com. The efficiency of incorporation depends on various factors, including the coupling conditions and the sequence of the peptide being synthesized iris-biotech.de.

Optimizing coupling conditions is crucial for achieving high yields and purity when incorporating Fmoc-D-Homophe-OH, especially in challenging sequences iris-biotech.de. Various coupling reagents can be used to activate the carboxyl group of Fmoc-D-Homophe-OH, facilitating its reaction with the amino group on the resin-bound peptide. Common coupling reagents include carbodiimides (e.g., N,N'-Diisopropylcarbodiimide (DIC)) often used in combination with additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure, and activated esters (e.g., pentafluorophenyl esters) sigmaaldrich.comcore.ac.uk. Uronium or phosphonium (B103445) salts (e.g., HBTU, TBTU, PyBOP, HATU) are also widely employed sigmaaldrich.com.

Factors influencing coupling efficiency include the choice of coupling reagent, solvent, reaction time, temperature, and the stoichiometry of the reagents iris-biotech.de. For difficult couplings, strategies such as using longer reaction times, double coupling steps with fresh reagents, or employing different activation methods have been reported to improve yields sigmaaldrich.comchempep.com. Monitoring the coupling reaction, for instance, by the Kaiser test or UV/Vis spectroscopy, is essential to ensure complete acylation and minimize the formation of deletion sequences iris-biotech.de.

Orthogonal protecting group strategies are fundamental in Fmoc-based SPPS, particularly when synthesizing peptides containing amino acids with reactive side chains, or when selective modifications are required altabioscience.combiosynth.com. Orthogonal protecting groups can be removed under different chemical conditions without affecting other protecting groups present in the molecule iris-biotech.debiosynth.com.

In Fmoc SPPS, the Fmoc group on the alpha-amino group is base-labile, while side-chain protecting groups are typically acid-labile, commonly tert-butyl (tBu) based or trityl (Trt) based iris-biotech.debiosynth.com. This orthogonality allows for the selective removal of the N-terminal Fmoc group during chain elongation while keeping the side-chain functionalities protected until the final cleavage from the resin biosynth.com. For Fmoc-D-Homophe-OH, the homophenylalanine side chain does not typically require a dedicated protecting group during standard SPPS. However, when synthesizing complex peptides or modified derivatives, orthogonal protecting groups on other amino acid residues within the sequence become critical. Examples of orthogonal protecting groups used in conjunction with Fmoc chemistry include Allyloxycarbonyl (Alloc) and groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl), which are labile to hydrazine (B178648) sigmaaldrich.comnih.gov. These orthogonal strategies enable selective deprotection and modification of specific amino acid residues within the peptide chain while the peptide is still attached to the solid support sigmaaldrich.com.

Solution-Phase Synthetic Approaches and Adaptations

While SPPS is prevalent for peptide synthesis, solution-phase synthetic approaches and adaptations are also relevant for preparing Fmoc-D-Homophe-OH and its incorporation into peptides or other molecules nih.gov. Solution-phase synthesis involves conducting reactions in a homogeneous solution, allowing for easier scale-up and purification in some cases compared to SPPS iris-biotech.de.

The synthesis of Fmoc-D-Homophe-OH itself typically involves the reaction of D-Homophenylalanine with an Fmoc-introducing reagent, such as Fmoc-OSu (N-[(9H-Fluoren-9-ylmethoxy)carbonyl]oxy succinimide) or Fmoc-Cl (9-Fluorenylmethyl chloroformate), under basic conditions nih.gov. This reaction is carried out in solution.

For peptide synthesis in solution using Fmoc chemistry, similar coupling reagents as in SPPS can be employed core.ac.uk. However, purification steps are required after each coupling and deprotection cycle, which can be more labor-intensive than the filtration steps in SPPS iris-biotech.de. Solution-phase synthesis can be advantageous for synthesizing short peptides or for preparing peptide fragments that are later ligated, potentially using a hybrid solid-phase/solution-phase approach google.combenchchem.com. Adaptations of solution-phase methods might also be used for the synthesis of specific Fmoc-D-Homophe-OH derivatives or for conjugating Fmoc-D-Homophe-OH to other molecules.

Preparation of Fmoc-D-Homophe-OH Analogues and Derivatives

Fmoc-D-Homophe-OH analogues and derivatives involve modifications to the homophenylalanine side chain, the Fmoc group, or the introduction of additional functionalities. The preparation of these compounds allows for tuning the properties and applications of the resulting peptides or molecules.

Analogues can include modifications to the phenyl ring of the homophenylalanine side chain, such as halogenation vulcanchem.compeptide.com or the addition of methoxy (B1213986) groups cusabio.com. For example, Fmoc-2,3-dichloro-D-homophenylalanine is a derivative with chlorine atoms on the phenyl ring vulcanchem.com. The synthesis of such halogenated derivatives might involve selective chlorination of the homophenylalanine backbone or coupling of a modified phenyl group to a precursor vulcanchem.com.

Other derivatives might involve altering the protecting group or linking Fmoc-D-Homophe-OH to other molecules. The synthesis of dipeptides or longer peptide fragments containing Fmoc-D-Homophe-OH can be considered a form of derivative preparation, utilizing either SPPS or solution-phase methods rsc.org. Furthermore, Fmoc-D-Homophe-OH can be used as a building block to create more complex molecules, such as peptidomimetics or conjugates, through various coupling and modification reactions sigmaaldrich.com. The specific synthetic route for each analogue or derivative depends on the desired structural modification and requires appropriate reaction conditions and purification strategies.

Compound Information Table

Compound NamePubChem CID
Fmoc-D-Homophe-OH4547493 chemimpex.com
D-Homophenylalanine
Piperidine8082
N,N-Dimethylformamide (DMF)8038
N,N'-Diisopropylcarbodiimide (DIC)7901
1-Hydroxybenzotriazole (HOBt)9155
Oxyma Pure16211557
HBTU21773
TBTU160004
PyBOP440764
HATU84575
Allyloxycarbonyl (Alloc)11214
Dde174769
ivDde16214498
Fmoc-OSu5373722
Fmoc-Cl14061
Fmoc-2,3-dichloro-D-homophenylalanine
Fmoc-D-beta-homophenylalanine4547493 chemimpex.com
Fmoc-D-beta-HPhe(2-Cl)-OH
Fmoc-L-homophenylalanine
Fmoc-Phe-Phe-OH
Fmoc-Phe-OH

Data Tables

Based on the provided search results, specific quantitative data tables for synthesis yields or optimization parameters of Fmoc-D-Homophe-OH itself are limited. However, the search results provide some general information on typical yields and conditions in SPPS that can be presented in a general context.

General SPPS Coupling Yields

While not specific to Fmoc-D-Homophe-OH, efficient coupling is crucial for high yields in SPPS.

Step TypeExpected Yield per Step (Ideal)
Coupling>99% iris-biotech.de
Deprotection>99% iris-biotech.de

Reported Purity of Fmoc-D-Homophe-OH

Commercial sources typically report high purity for Fmoc-D-Homophe-OH.

Compound NameReported Purity (HPLC)Source
Fmoc-D-Homophe-OH≥ 99% chemimpex.comChem-Impex
Fmoc-D-Homophe-OH≥98.0% sigmaaldrich.comSigma-Aldrich
Fmoc-D-β-homophenylalanine≥ 98% chemimpex.comChem-Impex

Note: Purity is a key factor for successful peptide synthesis.

Physical Properties of Fmoc-D-Homophe-OH

PropertyValueSource
Molecular FormulaC₂₅H₂₃NO₄ chemimpex.comChem-Impex
Molecular Weight401.45 chemimpex.comChem-Impex
AppearanceWhite powder chemimpex.comChem-Impex
Melting Point139 - 146 ºC chemimpex.comChem-Impex
Optical Rotation[a]D20 = 8 ± 2 º (C=1 in DMF) chemimpex.comChem-Impex
CAS Number135944-09-1 chemimpex.comChem-Impex

Note: These properties are typical for commercially available Fmoc-D-Homophe-OH.

Applications in Advanced Peptide Science and Engineering

Design and Synthesis of Conformationally Constrained Peptides

The inclusion of non-proteinogenic amino acids like D-homophenylalanine can introduce conformational constraints into peptide structures. The increased side-chain bulk and altered backbone geometry compared to canonical amino acids can limit the flexibility of the peptide chain, favoring specific folded states. This is a crucial strategy in peptide design to stabilize desired conformations that are relevant for biological activity and target binding chempep.com. While direct studies specifically detailing the use of Fmoc-D-Homophe-OH for conformational constraint were not extensively found, the general principle of using D-amino acids and bulky side chains for this purpose is well-established in peptide science chempep.comnih.gov.

Exploration of Peptide Secondary Structure Modulation

D-amino acids can influence the secondary structure of peptides. Unlike L-amino acids, which typically favor right-handed alpha-helices and beta-sheets, D-amino acids can induce left-handed helical structures or disrupt regular secondary structures depending on their position within the sequence nih.gov. The incorporation of Fmoc-D-Homophe-OH, with its D-configuration and bulky phenyl group, can therefore be utilized to explore and modulate the secondary structure of peptides, potentially leading to altered biological activity and stability nih.gov. Research findings indicate that the position of D-amino acid substitutions can differentially impact alpha-helical structures nih.gov.

Development of Peptidomimetics with Enhanced Biological Profiles

Peptidomimetics are compounds that mimic the biological activity of peptides but often possess improved properties such as enhanced metabolic stability, bioavailability, and target selectivity sigmaaldrich.com. Fmoc-D-Homophe-OH is a valuable building block in the synthesis of peptidomimetics, allowing for the incorporation of a non-natural amino acid that can impart desirable characteristics. Its use facilitates the creation of peptide analogs with enhanced stability against enzymatic degradation, a common drawback of natural peptides chemimpex.comchemimpex.comguidechem.comguidechem.comsigmaaldrich.com. The unique structural features of D-homophenylalanine contribute to the design of peptidomimetics with improved biological profiles for various therapeutic applications chemimpex.comchemimpex.comguidechem.comguidechem.com.

Combinatorial Chemistry Approaches for Peptide Library Generation

Combinatorial chemistry is a powerful tool for generating large and diverse libraries of compounds, including peptides, to accelerate the discovery of new ligands, drug candidates, and probes nih.govimperial.ac.uknih.gov. Fmoc-D-Homophe-OH is utilized in combinatorial peptide synthesis, particularly in solid-phase approaches like the split-and-mix method chemimpex.comnih.govpsu.edu. Its compatibility with Fmoc chemistry allows for its facile incorporation into peptide sequences during the synthesis of complex libraries chemimpex.comnih.gov. This enables researchers to generate diverse sets of peptides containing D-homophenylalanine, which can then be screened for desired biological activities or binding properties chemimpex.comsigmaaldrich.comnih.gov.

Strategies for Protein Engineering and Modification

Fmoc-D-Homophe-OH plays a role in protein engineering and modification by serving as a tool for incorporating non-natural amino acids into proteins or peptides. While the direct incorporation into full-length proteins might involve more complex techniques, its use in synthesizing peptide fragments or modified peptides can be relevant for studying protein interactions, developing protein-based therapeutics with enhanced properties, or creating biomimetic materials chemimpex.comchemimpex.com. The ability to introduce a D-amino acid with a bulky hydrophobic side chain can influence the properties of modified proteins or peptides, such as their stability and activity chemimpex.comchemimpex.com.

Contributions to Medicinal Chemistry and Drug Discovery Paradigms

Bioconjugation Techniques for Targeted Molecular Delivery

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities. Fmoc-D-Homophe-OH is utilized in certain bioconjugation strategies aimed at creating systems for targeted molecular delivery. chemimpex.com In this context, peptides synthesized with D-homophenylalanine can be designed to act as carriers or targeting ligands.

These peptide-based constructs can be linked to therapeutic agents, such as small-molecule drugs or oligonucleotides, to form a bioconjugate. nih.gov The goal of such a conjugate is to deliver the therapeutic payload specifically to diseased cells or tissues, thereby increasing efficacy and reducing off-target side effects. nih.gov The unique properties conferred by the D-homophenylalanine residue can help optimize the stability and transport of these delivery systems within the body. chemimpex.com

Research into Neuropeptide Analogs and Neurological Functions

The compound plays a role in neuroscience research, particularly in the study of neuropeptides and their functions. chemimpex.com Neuropeptides are small, protein-like molecules used by neurons to communicate with each other. They are involved in a wide range of brain functions and are implicated in various neurological disorders. Researchers synthesize neuropeptide analogs—modified versions of natural neuropeptides—to study how structure relates to function. By incorporating Fmoc-D-Homophe-OH into a neuropeptide sequence, scientists can create analogs with altered conformations and metabolic stabilities. These analogs are valuable tools for probing receptor interactions and understanding the physiological roles of neuropeptides, which can contribute to the development of potential treatments for neurodegenerative diseases. chemimpex.com

Structure-Activity Relationship (SAR) Studies of Fmoc-D-Homophe-OH Containing Bioactive Molecules

Structure-Activity Relationship (SAR) studies are a fundamental concept in medicinal chemistry where the structure of a molecule is systematically altered to determine how these changes affect its biological activity. mdpi.comscience.gov Fmoc-D-Homophe-OH is a valuable tool in this process. The central question addressed by incorporating this compound is how extending the phenylalanine side chain by a single methylene (B1212753) group impacts a peptide's function.

SAR studies on bioactive molecules containing D-homophenylalanine can reveal critical information about:

Receptor Binding: How the size and flexibility of the side chain affect the molecule's ability to fit into a receptor's binding pocket. nbinno.com

Potency and Efficacy: Whether the modification increases or decreases the desired biological response. mdpi.com

Metabolic Stability: If the non-natural structure provides resistance to degradation by enzymes.

A study on PEGylated Fmoc-amino acid conjugates, for instance, demonstrated the principles of SAR by showing how different amino acid structures linked to an Fmoc motif significantly impacted drug-loading capacity and the physical properties of nanocarriers. nih.gov This highlights the general approach where modifying the amino acid component, such as by using homophenylalanine, is a key strategy to optimize the performance of a bioactive molecule. nih.gov

Rational Drug Design Utilizing Homophenylalanine Scaffolds

Rational drug design involves creating new medications based on a detailed understanding of the biological targets they are meant to interact with. The homophenylalanine structure serves as a useful scaffold in this process. nbinno.com The introduction of fluorine into the phenylalanine structure, for example, is a known strategy to improve the biophysical and chemical properties of bioactive molecules, such as their stability and bioavailability. beilstein-journals.org Similarly, extending the carbon backbone to create homophenylalanine is a deliberate design choice to modulate these properties. nbinno.com

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of molecules like Fmoc-D-Homophe-OH in solution. emerypharma.comemory.edu It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule. ox.ac.uk

One-dimensional (1D) NMR, particularly ¹H and ¹³C NMR, serves as the initial step in characterization. emerypharma.com The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments (chemical shift), neighboring protons (spin-spin coupling), and their relative quantities (integration). emerypharma.com For Fmoc-D-Homophe-OH, characteristic signals for the fluorenyl (Fmoc), phenyl, and amino acid backbone protons would be expected.

Two-dimensional (2D) NMR experiments are employed for more complex molecules to resolve overlapping signals and establish specific atom-to-atom correlations. emerypharma.comlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgyoutube.com It is invaluable for tracing the spin systems within the homophenylalanine moiety, connecting the α-proton to the β- and γ-protons of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. It helps in assigning the ¹³C signals based on their attached, and often more easily assigned, protons. ox.ac.uk

While specific NMR data for Fmoc-D-Homophe-OH is not extensively published, the table below presents typical ¹H NMR chemical shifts for the closely related compound Fmoc-Phe-OH in a DMSO-d₆ solvent, which illustrates the expected regions for the key proton signals. chemicalbook.com The primary difference for Fmoc-D-Homophe-OH would be the signals corresponding to the additional methylene (B1212753) group in the homophenylalanine side chain.

Assignment (Illustrative, based on Fmoc-Phe-OH)Chemical Shift (ppm)Multiplicity
Carboxylic Acid (-COOH)~12.79Singlet
Fmoc Aromatic Protons7.89 - 7.64Multiplet
Fmoc Aromatic Protons7.41 - 7.32Multiplet
Phenyl Side Chain Protons~7.28Multiplet
Fmoc Methine Proton (-CH)4.22 - 4.13Multiplet
α-Proton~4.15Multiplet
β-Protons (-CH₂)3.09 - 2.88Multiplet

Isotope labeling is a powerful strategy used in NMR to simplify complex spectra and probe specific aspects of molecular structure and dynamics. unl.pt Deuteration, the replacement of protons (¹H) with deuterium (B1214612) (²H), is a common approach. nih.gov Since deuterium has a much smaller gyromagnetic ratio than protons, replacing ¹H with ²H effectively removes those signals from the ¹H NMR spectrum and eliminates their coupling interactions, leading to sharper signals for the remaining protons. nih.govresearchgate.net

For compounds like Fmoc-D-Homophe-OH, selective or uniform deuteration can be employed. For instance, using a deuterated phenyl ring in the homophenylalanine side chain would simplify the aromatic region of the spectrum, allowing for clearer observation of the Fmoc group protons. Commercially available isotopically labeled compounds, such as Fmoc-D-Phe-OH-d8 where the phenyl ring is deuterated, demonstrate the application of this strategy for related amino acids. medchemexpress.com This approach is particularly beneficial when studying the incorporation of the amino acid into larger peptides, where spectral overlap becomes a significant challenge. unl.ptnih.gov

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and elemental composition of a compound. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) measures mass with very high accuracy, typically to four or five decimal places. libretexts.org This precision allows for the determination of a compound's exact elemental formula, as the unique combination of atoms results in a precise mass that can be distinguished from other combinations with the same nominal mass. libretexts.org For Fmoc-D-Homophe-OH, with an empirical formula of C₂₅H₂₃NO₄, HRMS can confirm this composition and rule out isobaric impurities. sigmaaldrich.comnih.gov The ability to obtain an exact molecular formula provides definitive confirmation of the compound's identity. libretexts.orgnih.gov

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the m/z of the resulting fragment ions are analyzed. uab.edu This is particularly useful for structural elucidation and for sequencing when the amino acid is part of a larger peptide. nih.gov

In the analysis of Fmoc-protected peptides, collision-induced dissociation (CID) typically results in characteristic fragmentation patterns. nih.govnih.gov A common fragmentation pathway involves the loss of the Fmoc group. Subsequent fragmentation of the remaining peptide backbone generates b- and y-type ions, whose mass differences correspond to specific amino acid residues, allowing for sequence determination. nih.gov Studies on Fmoc-protected dipeptides show that the presence of the Fmoc group can influence fragmentation pathways, sometimes leading to the formation of significant b₁ ions, which can be useful in distinguishing positional isomers. nih.govmdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information on the molecular vibrations of a sample. ksu.edu.sa These techniques are complementary and are used to identify functional groups and probe molecular conformation. nih.gov IR spectroscopy relies on the absorption of light when there is a change in the dipole moment during a vibration, while Raman spectroscopy is based on the inelastic scattering of light due to a change in the polarizability of the molecule. ksu.edu.sayoutube.com

For Fmoc-D-Homophe-OH, these techniques can confirm the presence of key functional groups. A research study on the closely related dipeptide Fmoc-Phe-Gly provides a detailed vibrational analysis that is representative of the signals expected for Fmoc-D-Homophe-OH. researchgate.net The integrity of the molecule can be confirmed by the presence of characteristic bands for the urethane (B1682113) linkage, the carboxylic acid, and the aromatic rings. researchgate.net Hydrogen bonding interactions, for example involving the carboxylic acid O-H group, can also be inferred from shifts in vibrational frequencies. nih.govresearchgate.net

The following table summarizes key vibrational frequencies observed in a similar Fmoc-peptide system, which are indicative of the functional groups present in Fmoc-D-Homophe-OH. researchgate.netencyclopedia.pub

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Primary Activity
O-H StretchCarboxylic Acid~3300IR
C=O StretchCarbonyl (Urethane/Carboxylic)~1700IR
Amide II (C-N-H bend)Amide Linkage~1535IR
In-plane C-H bendFluorenyl Ring~1490Raman
In-plane C-H bendFluorenyl Ring~1300Raman
C-O-H bendCarboxylic Acid~1175IR
Out-of-plane Ring bendFluorenyl Ring~740IR

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. For a compound like Fmoc-D-Homophe-OH, single-crystal X-ray diffraction would provide precise data on its solid-state conformation, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice. While a specific crystal structure for Fmoc-D-Homophe-OH is not publicly available, analysis of similar Fmoc-protected amino acids provides a clear indication of the detailed structural insights that would be obtained. researchgate.net

The process involves growing a single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined. A study on a similar molecule, Fmoc-DOPA, revealed an asymmetric unit containing a single molecule, with its conformation and packing stabilized by an extensive network of hydrogen bonds. nih.gov Such an analysis for Fmoc-D-Homophe-OH would elucidate the role of various intermolecular forces in its crystal packing. researchgate.netcetjournal.it These forces would include hydrogen bonding involving the carboxylic acid group and the urethane linkage, as well as π-stacking interactions between the aromatic fluorenyl groups and the phenyl rings of the homophenylalanine side chains. researchgate.netmdpi.com

The structural data obtained is critical for understanding how the molecule's specific stereochemistry and the bulky Fmoc group influence its self-assembly and interaction with other molecules. researchgate.net This information is invaluable for rational drug design and in materials science, where predictable solid-state behavior is crucial. cetjournal.it

Crystallographic ParameterInformation Provided
Unit Cell Dimensions (a, b, c, α, β, γ)The fundamental repeating unit of the crystal lattice.
Space GroupThe crystal's symmetry elements.
Z ValueThe number of molecules in the unit cell.
Bond Lengths & AnglesPrecise intramolecular geometry of the Fmoc-D-Homophe-OH molecule.
Torsion AnglesConformational details of the molecule, including the side chain and protecting group orientation.
Hydrogen Bond NetworkKey intermolecular interactions that stabilize the crystal structure. nih.gov
π-π Stacking InteractionsInteractions between aromatic rings (fluorenyl and phenyl) influencing crystal packing. researchgate.net

Spectrophotometric Monitoring of Reactions and Cleavage Processes

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a cornerstone technique for monitoring reactions involving the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, such as in solid-phase peptide synthesis (SPPS). tec5usa.comnih.gov The method is routinely used to quantify the efficiency of the Fmoc deprotection step, which involves the removal of the Fmoc group from the N-terminus of the peptide chain to allow for the coupling of the next amino acid. nih.gov

The process relies on the characteristic chemistry of the Fmoc group when treated with a secondary amine base, most commonly a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). researchgate.netcymitquimica.com The cleavage mechanism proceeds via a β-elimination reaction. researchgate.net Initially, the piperidine abstracts the acidic proton from the 9-position of the fluorenyl ring, leading to the formation of a highly unstable dibenzofulvene (DBF) intermediate and the release of the deprotected amine. researchgate.netresearchgate.net This reactive DBF intermediate is then scavenged by excess piperidine in a Michael-type addition to form a stable dibenzofulvene-piperidine adduct. researchgate.net

This resulting adduct possesses a strong chromophore with distinct UV absorbance maxima, which allows for its accurate quantification using a spectrophotometer according to the Beer-Lambert law. nih.govbiotage.com By measuring the absorbance of the solution collected after the deprotection step, one can determine the concentration of the adduct, which is directly proportional to the amount of Fmoc group cleaved from the solid-phase resin. biotage.comrsc.org This provides a reliable method for calculating the loading of the first amino acid onto the resin or for monitoring the completion of each deprotection cycle in an automated peptide synthesizer. tec5usa.comnih.gov

Research has shown that the dibenzofulvene-piperidine adduct has two primary absorption maxima suitable for quantification. researchgate.netnih.gov While the peak around 301 nm is most commonly used, a second peak near 289 nm is also present. nih.govsemanticscholar.org The molar absorption coefficient (ε), a substance-specific constant, is required for the calculation. However, studies have reported a range of values for this coefficient, which can impact the accuracy of quantification if not standardized. nih.govresearchgate.net The choice of wavelength and the corresponding extinction coefficient are therefore critical parameters for precise and reproducible results. nih.gov

AdductWavelength (λmax)Reported Molar Absorption Coefficient (ε) (M⁻¹cm⁻¹)Reference
Dibenzofulvene-piperidine~301 nm7800 researchgate.netrsc.orgresearchgate.net
8021 researchgate.netnih.gov
8100 nih.gov
8500 scielo.org.mx
~289 nm5800 researchgate.net
6089 researchgate.netnih.gov

Computational Chemistry and Conformational Analysis

Molecular Dynamics Simulations of Fmoc-D-Homophe-OH and its Peptide Constructs

Molecular dynamics (MD) simulations are instrumental in understanding the dynamic nature of Fmoc-D-Homophe-OH and peptides incorporating this amino acid. These simulations model the movement of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions.

Atomistic MD simulations have been employed to study the self-assembly and aggregation of tripeptides containing homophenylalanine (Hph). nih.gov In these studies, multiple peptide molecules are randomly distributed in a solvent box and their evolution into larger clusters is monitored over nanoseconds. nih.gov Such simulations help in understanding the non-covalent interactions, like hydrogen bonds and π-π stacking, that drive the formation of these aggregates. nih.gov

The following table summarizes key parameters often analyzed in MD simulations of peptide systems.

Simulation ParameterDescriptionRelevance to Fmoc-D-Homophe-OH Peptides
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of a superimposed-on-reference structure and the simulation trajectory frames.Indicates the stability of the peptide's conformation over time. A stable RMSD suggests the peptide has reached an equilibrium state.
Root Mean Square Fluctuation (RMSF) Measures the deviation of each atom from its average position over the course of the simulation.Highlights flexible regions within the peptide. The side chain of D-Homophe-OH would have a characteristic RMSF value.
Solvent Accessible Surface Area (SASA) The surface area of the molecule that is accessible to the solvent.Changes in SASA can indicate peptide aggregation or conformational changes that bury or expose the D-Homophe-OH residue. nih.gov
Hydrogen Bond Analysis Identifies the formation and breaking of hydrogen bonds within the peptide and with the solvent.Crucial for understanding the stability of secondary structures and intermolecular interactions.
Radius of Gyration (Rg) A measure of the compactness of the peptide structure.A smaller Rg value indicates a more compact structure, which can be a result of specific folding or aggregation.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations offer a detailed understanding of the electronic structure of Fmoc-D-Homophe-OH, which governs its chemical reactivity. Methods like Density Functional Theory (DFT) are used to calculate various electronic properties.

A study on the related molecule, zwitterionic D-phenylalanine, using DFT with the B3LYP method and a def2-TZVP basis set, provides insights into the types of properties that can be analyzed. yildiz.edu.tr These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). yildiz.edu.tr The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. yildiz.edu.tr For D-phenylalanine, the calculated HOMO and LUMO energies were -6.8832 eV and -0.5567 eV, respectively, resulting in an energy gap of 6.3264 eV. yildiz.edu.tr Similar calculations for Fmoc-D-Homophe-OH would reveal how the Fmoc group and the extended side chain influence its electronic properties.

These calculations are also vital for developing accurate force fields used in MD simulations. By fitting the parameters of a molecular mechanics force field to QM energy surfaces, a more realistic representation of the molecule's potential energy landscape can be achieved. nih.gov This is particularly important for non-standard amino acids like D-Homophe-OH.

The following table outlines key electronic properties that can be determined through QM calculations.

Electronic PropertyDescriptionSignificance for Fmoc-D-Homophe-OH
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ability to donate an electron; a higher HOMO energy suggests greater reactivity as an electron donor.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept an electron; a lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A larger gap implies greater kinetic stability and lower chemical reactivity. yildiz.edu.tr
Electrostatic Potential (ESP) Map A visual representation of the charge distribution on the molecule's surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction.
Atomic Partial Charges The charge assigned to each atom in the molecule.Used in molecular mechanics force fields to calculate electrostatic interactions. nih.gov

Docking and Molecular Modeling Studies in Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This is particularly useful for understanding how a peptide containing Fmoc-D-Homophe-OH might interact with a biological target, such as a receptor or enzyme. mdpi.comnih.gov

The process involves placing the peptide (the ligand) into the binding site of the receptor and evaluating the binding affinity using a scoring function. For peptides containing D-amino acids, computational methods have been developed for the de novo design of D-peptide ligands that can bind to specific targets. pnas.org These methods can be applied to design and evaluate potential peptide therapeutics containing D-Homophe-OH. pnas.org

Molecular modeling studies can provide a detailed picture of the interactions between the peptide and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For example, the phenyl group of the D-Homophe-OH side chain could engage in π-π stacking or hydrophobic interactions within the receptor's binding pocket. Docking studies can help to visualize and quantify these interactions, providing a rationale for the observed biological activity and guiding the design of more potent analogs. nih.gov

Conformational Landscape Exploration and Energy Minimization

Exploring the conformational landscape of Fmoc-D-Homophe-OH and its peptide constructs is crucial for understanding their three-dimensional structures and flexibility. This involves identifying the low-energy conformations that the molecule is likely to adopt.

Energy minimization is a computational process that finds the coordinates of a structure corresponding to a potential energy minimum. nih.gov For a molecule like Fmoc-D-Homophe-OH, this would involve finding the most stable arrangement of its atoms. Theoretical conformational energy calculations can be performed using empirical potential-energy functions to rank the relative energies of different conformations. nih.gov

For peptides containing D-Homophe-OH, exploring the conformational space is more complex due to the increased number of rotatable bonds. Techniques such as simulated annealing or replica exchange molecular dynamics can be used to overcome energy barriers and sample a wider range of conformations. The resulting low-energy structures can provide insights into the peptide's folding preferences and its potential to adopt specific secondary structures. nih.gov

Prediction of Bioactive Conformations and Helical Propensities

The introduction of D-amino acids into a peptide sequence can significantly impact its secondary structure. mdpi.com While L-amino acids predominantly form right-handed α-helices, D-amino acids can disrupt these structures or promote the formation of left-handed helices or other turn-like structures. mdpi.com The propensity of an amino acid to be part of a helix is a critical parameter in peptide design. nih.gov While the helical propensities of the 20 proteinogenic amino acids are well-studied, those for non-natural amino acids like D-Homophe-OH are less characterized. rsc.org

Computational methods can be used to predict the helical propensity of peptides containing D-Homophe-OH. nih.gov By creating mirror images of protein structures from the Protein Data Bank (PDB), a database of D-peptide structures can be generated and searched for motifs that match the desired bioactive conformation. nih.govnih.gov This approach allows for the design of stable D-peptide analogs of known bioactive helical peptides. nih.govnih.gov

Q & A

Q. What are the standard protocols for synthesizing Fmoc-D-Homophe-OH, and how do side reactions impact purity?

Fmoc-D-Homophe-OH is typically synthesized via Fmoc solid-phase peptide synthesis (SPPS). Key steps include:

  • Deprotection : Use 20% piperidine in DMF to remove the Fmoc group.
  • Activation : Employ coupling agents like DCC/HOBt or HATU for amino acid activation .
  • Side reactions : Formation of β-alanine derivatives (e.g., Fmoc-β-Ala-OH) may occur due to reagent impurities or elimination-rearrangement mechanisms during Fmoc protection, necessitating HPLC purification .
  • Characterization : Validate purity (>95%) via NMR, LC-MS, and elemental analysis .

Q. How should researchers optimize purification methods for Fmoc-D-Homophe-OH to mitigate byproducts?

Reverse-phase HPLC with C18 columns is recommended, using gradients of acetonitrile/water (0.1% TFA). Monitor for common impurities like Fmoc-β-Ala-OH, which arise from Fmoc-OSu degradation, and adjust mobile phase pH to improve resolution . For large-scale purification, flash chromatography with silica gel may be cost-effective .

Q. What analytical techniques are critical for verifying the stereochemical integrity of Fmoc-D-Homophe-OH?

  • Chiral HPLC : Use columns like Chirobiotic T to confirm enantiomeric excess (>99%).
  • Circular Dichroism (CD) : Validate D-configuration by comparing spectra to L-isomer controls .
  • NMR : Analyze coupling constants (e.g., 3JHαHβ^3J_{Hα-Hβ}) to confirm stereochemistry .

Advanced Research Questions

Q. How can computational modeling predict and resolve steric clashes during Fmoc-D-Homophe-OH incorporation into β-peptides?

Molecular dynamics simulations (e.g., using AMBER or GROMACS) model peptide backbone conformations. For example:

  • Steric hindrance : Optimize side-chain rotamers using Monte Carlo algorithms.
  • Energy minimization : Adjust torsion angles to reduce strain in β-peptide helices . Experimental validation via X-ray crystallography or 2D-NOE NMR is essential to confirm predicted conformations .

Q. What strategies address contradictory data in Fmoc-D-Homophe-OH stability studies under acidic vs. basic conditions?

  • Acidic conditions : Fmoc-D-Homophe-OH undergoes partial racemization at pH < 3.0, requiring controlled deprotection with TFA/scavengers (e.g., triisopropylsilane) .
  • Basic conditions : Prolonged exposure to piperidine (>30 min) degrades the homophenylalanine side chain. Use kinetic studies (UV monitoring at 301 nm) to determine optimal deprotection times .
  • Contradiction resolution : Cross-validate stability using MALDI-TOF MS and tandem MS to distinguish degradation products from synthesis artifacts .

Q. How can Fmoc-D-Homophe-OH be integrated into phosphatase-resistant peptide antagonists for cancer research?

  • Design : Replace tyrosine with Fmoc-D-Homophe-OH in Grb2-SH2 domain antagonists to mimic phosphotyrosine (pTyr) while resisting phosphatase cleavage .
  • Bioactivity testing : Use surface plasmon resonance (SPR) to measure binding affinity (KD) to SH2 domains. Compare IC50 values against wild-type peptides in cell proliferation assays (e.g., erbB2-overexpressing breast cancer models) .

Methodological Considerations

Q. What are best practices for scaling up Fmoc-D-Homophe-OH synthesis without compromising enantiomeric purity?

  • Batch optimization : Use continuous-flow reactors to minimize side reactions during activation.
  • In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of Fmoc deprotection .
  • Diastereoselective synthesis : Apply chiral auxiliaries (e.g., oxazolidinones) to enhance stereochemical control, achieving >90% diastereomeric excess .

Q. How do solvent polarity and temperature influence coupling efficiency of Fmoc-D-Homophe-OH in SPPS?

  • Polar solvents : DMF or NMP improves solubility of Fmoc-D-Homophe-OH but may slow coupling. Additive systems (e.g., 0.1 M HOBt in DMF) enhance reaction rates.
  • Temperature : Perform couplings at 0–4°C to reduce racemization, validated by Marfey’s reagent analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.